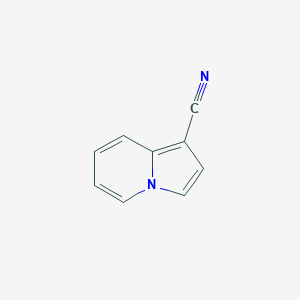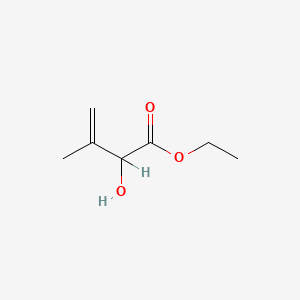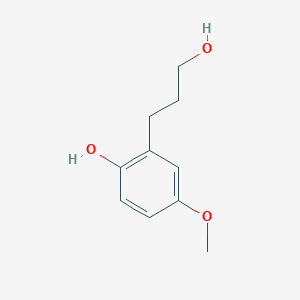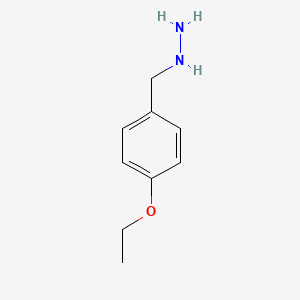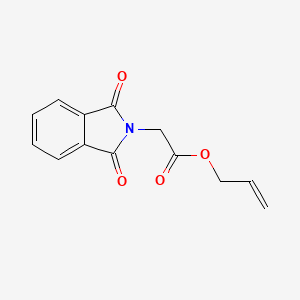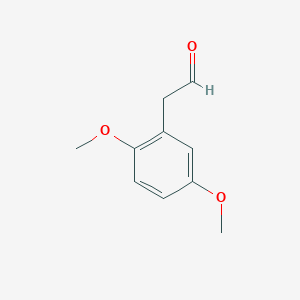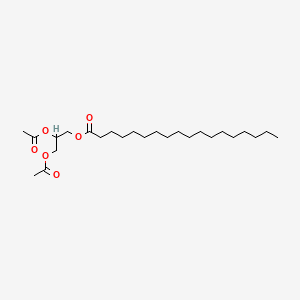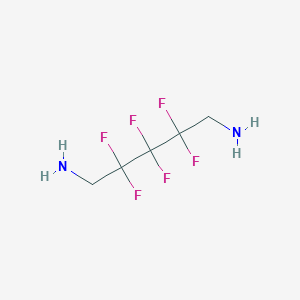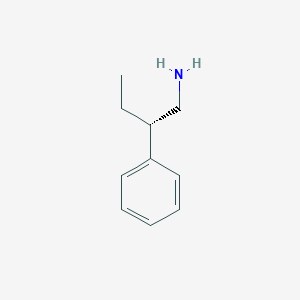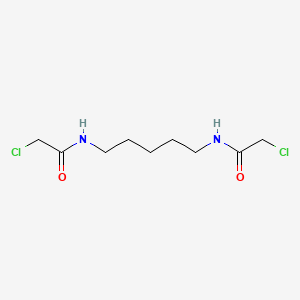![molecular formula C17H27NO6Si B3051485 Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- CAS No. 34038-71-6](/img/structure/B3051485.png)
Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-
概要
説明
Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-: is a chemical compound with the molecular formula C17H27NO6Si and a molecular weight of 369.48 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a triethoxysilyl group via a propyl chain and an amide linkage. The presence of the triethoxysilyl group makes this compound particularly interesting for applications in materials science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoic acid derivative and 3-(triethoxysilyl)propylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized products.
Reduction: The amide linkage can be reduced under specific conditions to yield the corresponding amine.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the triethoxysilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silyl derivatives.
科学的研究の応用
Chemistry:
Surface Modification: The triethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful for modifying the properties of materials such as glass, metals, and polymers.
Catalysis: The compound can be used as a ligand in catalytic systems, enhancing the efficiency and selectivity of certain reactions.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable bonds with surfaces makes it a potential candidate for drug delivery systems, where it can be used to functionalize nanoparticles or other carriers.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing enhanced adhesion and durability.
Nanotechnology: Its unique structure makes it suitable for use in nanotechnology applications, including the fabrication of nanocomposites and nanostructured materials.
作用機序
The mechanism of action of Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- is largely dependent on its ability to interact with surfaces and other molecules through its triethoxysilyl group. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong covalent bonds, leading to the modification of surface properties.
Molecular Targets and Pathways:
Surface Interaction: The primary molecular target is the surface to which the compound is attached. The formation of siloxane bonds (Si-O-Si) is a key pathway in its mechanism of action.
Functionalization: The amide linkage and benzoic acid moiety can participate in further chemical reactions, allowing for the functionalization of the compound for specific applications.
類似化合物との比較
- Benzoic acid, 4,4’-carbonylbis[2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-
- Benzoic acid, 2-[[[3-(trimethoxysilyl)propyl]amino]carbonyl]-
Comparison:
- Uniqueness: The presence of the triethoxysilyl group in Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- provides unique properties such as enhanced surface adhesion and reactivity compared to similar compounds with different silyl groups.
- Reactivity: Compounds with triethoxysilyl groups tend to have higher reactivity towards surface modification compared to those with trimethoxysilyl groups, due to the difference in hydrolysis rates and the stability of the resulting silanol groups.
特性
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6Si/c1-4-22-25(23-5-2,24-6-3)13-9-12-18-16(19)14-10-7-8-11-15(14)17(20)21/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRRQSAFQFFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=CC=C1C(=O)O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476684 | |
| Record name | Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34038-71-6 | |
| Record name | Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)

